molecular formula C21H21FO2 B3991428 2-[1-(4-Fluorophenyl)-3-oxo-3-phenylpropyl]cyclohexan-1-one

2-[1-(4-Fluorophenyl)-3-oxo-3-phenylpropyl]cyclohexan-1-one

Cat. No.: B3991428
M. Wt: 324.4 g/mol
InChI Key: GTXZGYKPXWBFQH-UHFFFAOYSA-N
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Description

2-[1-(4-Fluorophenyl)-3-oxo-3-phenylpropyl]cyclohexan-1-one is a chemical compound that belongs to the class of arylcyclohexylamines. This compound is structurally related to ketamine, a well-known anesthetic and analgesic. The presence of a fluorine atom in the phenyl ring distinguishes it from other similar compounds, potentially altering its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Fluorophenyl)-3-oxo-3-phenylpropyl]cyclohexan-1-one can be achieved through a multi-step process. One common method involves the reaction of cyclohexanone with 4-fluorophenyl magnesium bromide, followed by dehydration in the presence of an acidic ionic liquid to obtain the corresponding cyclohexene derivative. This intermediate is then oxidized using potassium permanganate to yield the hydroxy ketone. The final step involves the imination of the hydroxy ketone with methylamine, followed by rearrangement at elevated temperatures to produce the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of safer and more environmentally friendly reagents is often prioritized in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Fluorophenyl)-3-oxo-3-phenylpropyl]cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic aromatic substitution using reagents like sodium methoxide.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-[1-(4-Fluorophenyl)-3-oxo-3-phenylpropyl]cyclohexan-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.

    Medicine: Investigated for its anesthetic and analgesic properties, similar to ketamine.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(4-Fluorophenyl)-3-oxo-3-phenylpropyl]cyclohexan-1-one is believed to involve the inhibition of N-methyl-D-aspartate (NMDA) receptors, similar to ketamine. This inhibition leads to a decrease in excitatory neurotransmission, resulting in anesthetic and analgesic effects. The presence of the fluorine atom may enhance its binding affinity and selectivity for certain receptor subtypes .

Comparison with Similar Compounds

Similar Compounds

    Ketamine: 2-(2-chlorophenyl)-2-methylamino-cyclohexan-1-one.

    2-Fluorodeschloroketamine: 2-(2-fluorophenyl)-2-methylamino-cyclohexan-1-one.

    Methoxetamine: 2-(3-methoxyphenyl)-2-(ethylamino)cyclohexan-1-one.

Uniqueness

The unique feature of 2-[1-(4-Fluorophenyl)-3-oxo-3-phenylpropyl]cyclohexan-1-one is the presence of the fluorine atom in the phenyl ring, which can significantly alter its pharmacological profile compared to other similar compounds. This modification may result in differences in potency, duration of action, and side effect profile .

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-3-oxo-3-phenylpropyl]cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FO2/c22-17-12-10-15(11-13-17)19(18-8-4-5-9-20(18)23)14-21(24)16-6-2-1-3-7-16/h1-3,6-7,10-13,18-19H,4-5,8-9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXZGYKPXWBFQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C(CC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[1-(4-Fluorophenyl)-3-oxo-3-phenylpropyl]cyclohexan-1-one
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2-[1-(4-Fluorophenyl)-3-oxo-3-phenylpropyl]cyclohexan-1-one
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2-[1-(4-Fluorophenyl)-3-oxo-3-phenylpropyl]cyclohexan-1-one
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2-[1-(4-Fluorophenyl)-3-oxo-3-phenylpropyl]cyclohexan-1-one

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